
QHGIPKXRRAGDMI-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is a quaternary ammonium compound with the molecular formula C24H36NOI. It is known for its unique structure, which includes a diisopropylammonium group and a diphenylpropoxyethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide typically involves the alkylation of diisopropylamine with 2-(3,3-diphenylpropoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium bromide in an aqueous or organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium chloride or bromide.
Oxidation Reactions: Formation of corresponding oxides.
Reduction Reactions: Formation of amines.
Applications De Recherche Scientifique
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell membrane interactions and ion transport.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide involves its interaction with cell membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to various biological effects. It can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used in organic synthesis.
Tetramethylammonium iodide: A quaternary ammonium compound with similar properties but different structure.
Uniqueness
Diisopropyl(2-(3,3-diphenylpropoxy)ethyl)methylammonium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and ion channels sets it apart from other similar compounds .
Propriétés
Numéro CAS |
102571-24-4 |
|---|---|
Formule moléculaire |
C24H36INO |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-(3,3-diphenylpropoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C24H36NO.HI/c1-20(2)25(5,21(3)4)17-19-26-18-16-24(22-12-8-6-9-13-22)23-14-10-7-11-15-23;/h6-15,20-21,24H,16-19H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
QHGIPKXRRAGDMI-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
SMILES canonique |
CC(C)[N+](C)(CCOCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Synonymes |
2-(3,3-diphenylpropoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


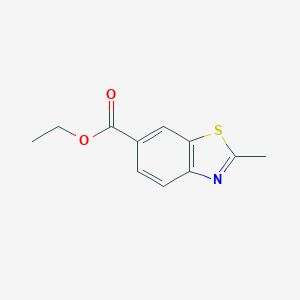
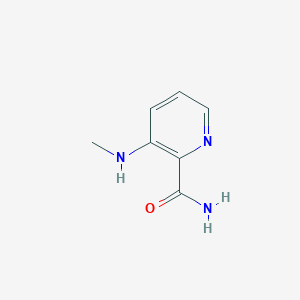
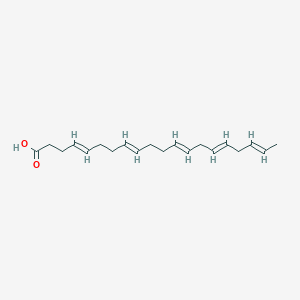
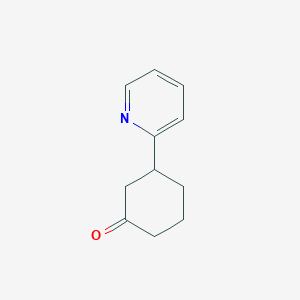
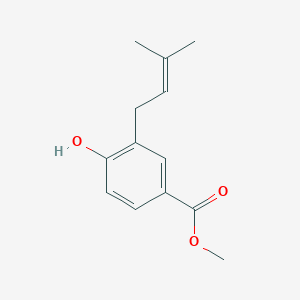
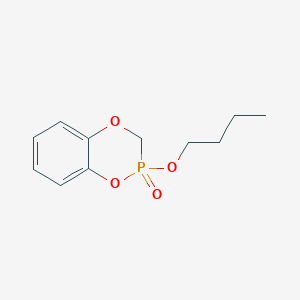
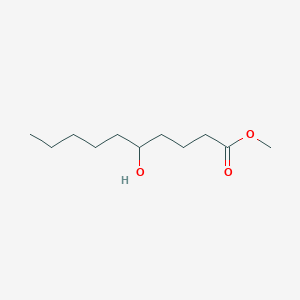

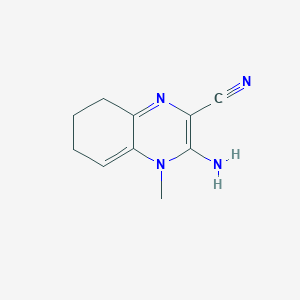
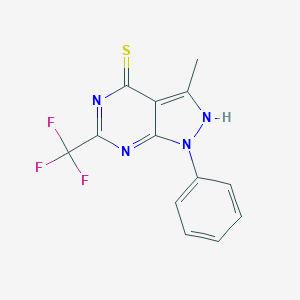
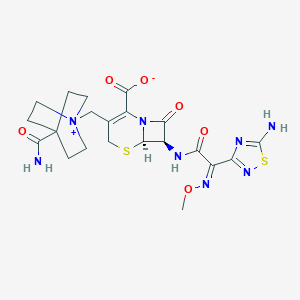

![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)

